molecular formula C15H13N3O6S B5128959 1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole

Cat. No.: B5128959
M. Wt: 363.3 g/mol
InChI Key: JXEWLHGLPHTVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using a one-pot procedure that involves the reduction of aromatic 2-nitroamines with formic acid, iron powder, and ammonium chloride.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine.

    Nitration: The final step involves the nitration of the compound to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1-(2,5-Dimethoxyphenyl)amino-5-nitrobenzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole can be compared with other benzimidazole derivatives:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight variations in their structures.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-23-11-4-6-14(24-2)15(8-11)25(21,22)17-9-16-12-7-10(18(19)20)3-5-13(12)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWLHGLPHTVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.